molecular formula C19H19N3O3S B5631174 N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No. B5631174
M. Wt: 369.4 g/mol
InChI Key: CQKLGYKDMJWULL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide often involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of thieno[2,3-c]pyridazines involves reactions such as the reaction of cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide, followed by various cyclization reactions to produce novel compounds with potential antibacterial activities (Al-Kamali et al., 2014).

Molecular Structure Analysis

The structural analysis of similar compounds involves elucidating their molecular geometry, often through techniques such as X-ray crystallography. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its crystal structure analyzed, revealing an orthorhombic crystal system and specific molecular interactions, including hydrogen bonding patterns that influence the compound's stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Compounds within this chemical class can undergo a variety of chemical reactions, including hydrazinolysis, cyclocondensation, and reactions with nitrous acid, leading to the formation of diverse structures with potential biological activities. These reactions are crucial for modifying the chemical and physical properties of the compounds to enhance their efficacy and specificity for potential applications (Al-Kamali et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of compounds similar to N-[2-(2-methoxyphenyl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, can be influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are determined by the compound's functional groups and molecular framework. For example, the introduction of specific substituents can enhance the compound's antibacterial activity or modify its interaction with biological targets, making it a candidate for further development as a therapeutic agent (Al-Kamali et al., 2014).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKLGYKDMJWULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

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